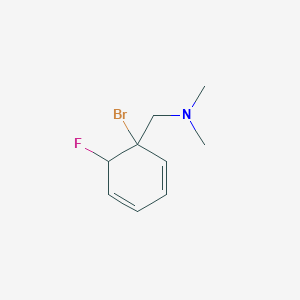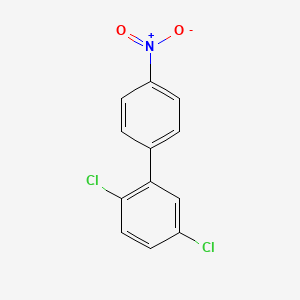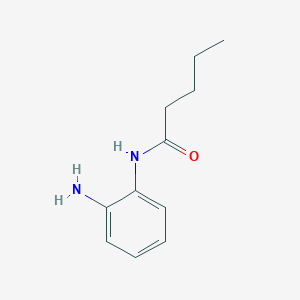
N-(2-aminophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)pentanamide is an organic compound with the molecular formula C11H16N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-(2-aminophenyl)pentanamide involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminophenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-aminophenyl)pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-aminophenyl)pentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminophenyl)benzamide
- N-(2-aminophenyl)butanamide
- N-(2-aminophenyl)hexanamide
Uniqueness
N-(2-aminophenyl)pentanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
52905-01-8 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)pentanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8,12H2,1H3,(H,13,14) |
Clave InChI |
OJPUMSJVKOFUNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



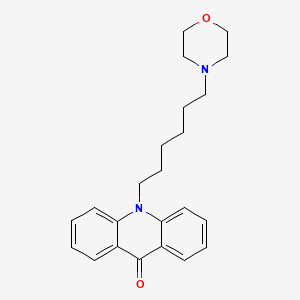
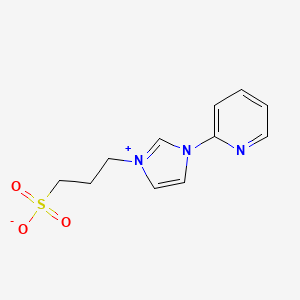
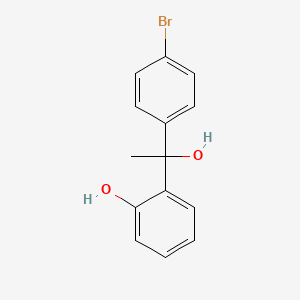
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


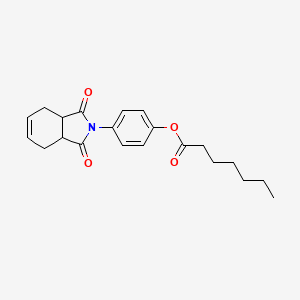
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
